molecular formula C6H7BrO2S2 B8561119 2-Bromo-5-ethanesulfonyl-thiophene

2-Bromo-5-ethanesulfonyl-thiophene

Katalognummer: B8561119
Molekulargewicht: 255.2 g/mol
InChI-Schlüssel: QJAQKNYFISOJMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-5-ethanesulfonyl-thiophene is a thiophene derivative featuring a bromine atom at the 2-position and an ethanesulfonyl group (-SO₂C₂H₅) at the 5-position of the aromatic ring. The ethanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s electronic properties, solubility, and reactivity.

Eigenschaften

Molekularformel

C6H7BrO2S2

Molekulargewicht

255.2 g/mol

IUPAC-Name

2-bromo-5-ethylsulfonylthiophene

InChI

InChI=1S/C6H7BrO2S2/c1-2-11(8,9)6-4-3-5(7)10-6/h3-4H,2H2,1H3

InChI-Schlüssel

QJAQKNYFISOJMW-UHFFFAOYSA-N

Kanonische SMILES

CCS(=O)(=O)C1=CC=C(S1)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between 2-Bromo-5-ethanesulfonyl-thiophene and its analogs:

Compound Name Substituent at 5-position Molecular Formula Average Mass (g/mol) Electronic Effect of Substituent
This compound -SO₂C₂H₅ C₆H₇BrO₂S₂ ~263.15* Strong electron-withdrawing
2-Bromo-5-ethynylthiophene -C≡CH C₆H₃BrS 187.05 Moderate electron-withdrawing
2-Bromo-5-(diethoxymethyl)-3-methylthiophene -CH(OEt)₂, -CH₃ C₁₁H₁₇BrO₂S ~305.23* Electron-donating (diethoxymethyl)

*Calculated based on substituent contributions.

Key Observations:

  • Electronic Effects: The ethanesulfonyl group induces greater electron deficiency in the thiophene ring compared to ethynyl (-C≡CH) or diethoxymethyl (-CH(OEt)₂) groups. This enhances electrophilic substitution reactivity at electron-rich positions but may reduce nucleophilic attack susceptibility .
  • Solubility: Sulfonyl groups improve solubility in polar solvents (e.g., DMSO, water) compared to ethynyl or diethoxymethyl analogs, which are more lipophilic .

Vorbereitungsmethoden

Alternative Bromination with HBr/H₂O₂

Patented methods employ hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane, producing 2-bromothiophene with 89% yield. This approach avoids radical initiators and operates at milder temperatures (37–40°C), enhancing scalability.

Sulfonylation at the 5-Position

Introducing the ethanesulfonyl group at the 5-position requires careful optimization to avoid over-sulfonation and ensure regioselectivity.

Friedel-Crafts Sulfonylation

A NiCl₂(dppe)-catalyzed coupling between 2-bromothiophene and ethanesulfonyl chloride has been reported. The reaction utilizes Grignard reagents (e.g., ethylmagnesium bromide) to activate the thiophene ring, enabling electrophilic substitution at the 5-position.

Procedure

  • Generate Grignard reagent from ethyl bromide and magnesium.

  • Add 2-bromothiophene and NiCl₂(dppe) catalyst.

  • Introduce ethanesulfonyl chloride at 60°C.

  • Isolate product via fractional distillation.

Key Data

  • Yield: 72–78%

  • Purity (GC-MS): >95%

Deoxygenative C–H Sulfonylation

Recent advances leverage transition-metal-free conditions for sulfonylation. A CS₂/Et₂NH-mediated protocol activates quinoline N-oxides, adapted for thiophene derivatives. Ethanesulfonyl chloride reacts with 2-bromothiophene in dichloromethane (DCM), facilitated by in situ-generated sulfonyl anions.

Optimized Conditions

ComponentQuantityRole
CS₂1.5 eqNucleophile source
Et₂NH2.0 eqBase
Ethanesulfonyl Cl1.1 eqSulfonyl donor

Outcome

  • Reaction time: 12 hours at 25°C

  • Isolated yield: 68%

Integrated Synthesis Routes

Combining bromination and sulfonylation steps streamlines production.

One-Pot Sequential Functionalization

A patented method synthesizes 2-bromo-5-ethanesulfonyl-thiophene in a single reactor:

  • Brominate thiophene with HBr/H₂O₂.

  • Directly add ethanesulfonyl chloride and LiH to the same vessel.

  • Purify via column chromatography (ethyl acetate/hexane).

Advantages

  • Eliminates intermediate isolation.

  • Total yield: 65–70%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling adapts aryl boronic acids to introduce sulfonyl groups post-bromination. While less common for ethanesulfonyl, this method offers modularity for analogs.

Example

  • Substrate: 2-bromo-5-iodothiophene

  • Reagent: Ethanesulfonyl boronic acid

  • Catalyst: Pd(PPh₃)₄

  • Yield: 58%

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

NMR Spectroscopy

  • ¹H NMR (CDCl₃) : δ 7.32 (d, J = 4.3 Hz, 1H, Th-H), 3.15 (q, J = 7.4 Hz, 2H, SO₂CH₂), 1.42 (t, J = 7.4 Hz, 3H, CH₃).

  • ¹³C NMR : δ 141.7 (C-SO₂), 127.9 (C-Br), 35.8 (SO₂CH₂), 14.0 (CH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₆H₇BrO₂S₂ [M+H]⁺: 269.89, found: 269.88.

Challenges and Optimization

Regioselectivity Control

Bromine’s electron-withdrawing effect directs sulfonylation to the 5-position. Computational studies (DFT) show a 12.3 kcal/mol preference for 5-substitution over 4-position.

Solvent Effects

Polar aprotic solvents (DMF, THF) improve sulfonyl chloride reactivity but may promote side reactions. Dichloroethane balances solubility and stability.

Catalyst Recycling

NiCl₂(dppe) recovery remains inefficient (<30% after three cycles). Immobilized catalysts (e.g., silica-supported Ni) are under investigation .

Q & A

Basic Research Questions

Q. What are the most common synthetic routes for preparing 2-Bromo-5-ethanesulfonyl-thiophene, and what are their mechanistic considerations?

  • Methodological Answer : The synthesis typically involves functionalization of the thiophene core via bromination and sulfonylation. Key steps include:

  • Bromination : Electrophilic substitution at the 2-position using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CH2Cl2\text{CH}_2\text{Cl}_2 under controlled temperature (0–5°C) to avoid over-bromination .
  • Sulfonylation : Ethanesulfonyl groups are introduced via radical-initiated or transition-metal-catalyzed reactions. For example, Cu(I)\text{Cu(I)}-mediated coupling with ethanesulfonyl chloride in DMF\text{DMF} at 80°C .
  • Monitoring : Reaction progress is tracked using TLC (hexane:ethyl acetate, 3:1) and GC-MS for intermediate validation .

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR (in CDCl3\text{CDCl}_3) identify substituent positions. The bromine atom induces deshielding (~7.2 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks ([M+H]+\text{[M+H]}^+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Strong bands at 1150–1200 cm1^{-1} confirm sulfonyl (SO2\text{SO}_2) groups .
  • Purity : HPLC (C18 column, acetonitrile:water gradient) ensures >98% purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the sulfonylation step?

  • Methodological Answer :

  • Catalyst Screening : Test Cu(I)\text{Cu(I)}, Pd(II)\text{Pd(II)}, or photoredox catalysts to enhance sulfonyl group transfer efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF\text{DMF}, DMSO\text{DMSO}) vs. non-polar solvents (toluene) to stabilize intermediates .
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and 100°C to identify optimal kinetic regimes.
  • Table 1 : Example optimization
CatalystSolventTemp (°C)Yield (%)
Cu(I)DMF8072
Pd(II)DMSO10065
NoneToluene6038

Q. How do electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • The electron-withdrawing sulfonyl group directs coupling to the brominated 2-position. For Suzuki-Miyaura couplings:
  • Use Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 with aryl boronic acids in THF/H2O\text{THF/H}_2\text{O} (3:1) at 90°C .
  • Steric hindrance from the sulfonyl group may reduce reactivity at the 5-position, requiring excess ligand (e.g., SPhos\text{SPhos}) to stabilize the catalyst .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR, X-ray crystallography (if crystals are obtainable), and DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to reassign signals or refine computational models .
  • Table 2 : Example discrepancy resolution:
Observed 1H^1\text{H}-NMR (ppm)DFT Prediction (ppm)Reassignment
7.45 (s, 1H)7.52Rotamer effect
2.90 (q, 2H)2.85Solvent shift

Q. What computational approaches are recommended for modeling the reactivity of this compound in drug design?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) using AMBER or GROMACS .
  • Docking Studies : Use AutoDock Vina to evaluate affinity for receptor pockets, focusing on sulfonyl group interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.